
Caprato de poligliceril-3
Descripción general
Descripción
Polyglyceryl-3 Caprate is a vegetable-derived, PEG-free, refatting agent with excellent thickening properties for shampoos, liquid soaps, and bath oils . It is an ester of capric fatty acid with polyglycerol containing three glyceryl units . It helps to provide better and softer skin feel . It is a PEG-free, biodegradable, and water-soluble surfactant .
Molecular Structure Analysis
Polyglyceryl-3 Caprate is a polyether comprising 2 to 20 glyceryl residues, end-capped by esterification with simple carboxylic acids, such as fatty acids . The molecular formula is C19H38O8 and the molecular weight is 394.5 .
Physical and Chemical Properties Analysis
Polyglyceryl-3 Caprate is a liquid . It is slightly soluble in water . Its density is 2.2±0.1 g/cm3 and its boiling point is 330.0±11.0 °C at 760 mmHg .
Aplicaciones Científicas De Investigación
Cuidado personal y cosméticos
Caprato de poligliceril-3: es ampliamente utilizado en la industria del cuidado personal y los cosméticos debido a sus propiedades emulsionantes y surfactantes . Facilita la mezcla de ingredientes a base de agua y aceite, lo cual es esencial para crear productos estables y homogéneos como cremas, lociones y champús. Su naturaleza suave lo hace adecuado para pieles sensibles, brindando una experiencia cómoda y no irritante. Además, contribuye a la textura y estabilidad del producto, mejorando la experiencia general del usuario al impartir una sensación suave y lujosa al aplicar el producto.
Aplicaciones dermatológicas
En dermatología, el this compound es valorado por sus suaves propiedades limpiadoras y su capacidad para mejorar la textura de las formulaciones para el cuidado de la piel . Es particularmente beneficioso en productos diseñados para pieles sensibles, donde los productos químicos más agresivos pueden causar irritación. Sus propiedades emolientes también ayudan a mantener la barrera natural de la piel, lo cual es crucial para protegerse de los factores estresantes ambientales.
Formulaciones farmacéuticas
This compound: sirve como emulsionante y surfactante en formulaciones farmacéuticas . Mejora la liberación de los ingredientes activos en los medicamentos tópicos asegurando una distribución uniforme dentro del producto. Su naturaleza biodegradable y libre de PEG se alinea con la creciente demanda de excipientes farmacéuticos ecológicos y sostenibles.
Industria alimentaria
Aunque se utiliza principalmente en cosméticos, el this compound tiene aplicaciones potenciales en la industria alimentaria como emulsionante . Puede ayudar a estabilizar los productos alimenticios manteniendo la mezcla de ingredientes que de otro modo se separarían, como el aceite y el agua en los aderezos. Se ha evaluado su seguridad como aditivo alimentario, asegurando que se puede consumir sin efectos adversos para la salud.
Usos industriales
En entornos industriales, el this compound puede actuar como surfactante y espesante . Se utiliza para mejorar la textura y la consistencia de varios productos, que van desde agentes de limpieza hasta lubricantes. Su capacidad para formar emulsiones estables es particularmente valiosa en productos que requieren una distribución uniforme de los componentes.
Aplicaciones ambientales
Las aplicaciones ambientales de el this compound están relacionadas con su biodegradabilidad y baja toxicidad . Se puede utilizar en productos de limpieza ecológicos, reduciendo el impacto ambiental en comparación con los surfactantes tradicionales. Sus suaves propiedades antimicrobianas también sugieren posibles usos en procesos de tratamiento de agua, donde podría ayudar a controlar el crecimiento microbiano sin usar productos químicos agresivos.
Mecanismo De Acción
Target of Action
Polyglyceryl-3 Caprate is primarily used as an emulsifier and surfactant in skincare and hair care formulations . It facilitates the blending of water and oil-based ingredients in products like creams, lotions, and shampoos .
Mode of Action
As an emulsifier, Polyglyceryl-3 Caprate works by reducing the surface tension between oil and water, allowing them to mix and form a stable emulsion . As a surfactant, it enhances the cleansing ability of formulations, ensuring thorough yet gentle cleansing .
Biochemical Pathways
Polyglyceryl-3 Caprate is synthesized through esterification, involving the reaction of glycerin with capric acid, a fatty acid derived from coconut or palm oil . This process results in the formation of a polyglycerol ester. Typically, three glycerin molecules react with one molecule of capric acid to produce Polyglyceryl-3 Caprate .
Pharmacokinetics
The pharmacokinetics of Polyglyceryl-3 Caprate in cosmetic applications primarily involve its interaction with the skin. It is generally considered safe for cosmetic use and has a low risk of causing irritation or allergic reactions . It is well-tolerated by most individuals, including those with sensitive skin .
Result of Action
Polyglyceryl-3 Caprate contributes to product texture and stability, imparting a smooth and luxurious feel upon application . It also enhances the overall efficacy and user experience of cosmetic products . Furthermore, it exhibits an improvement in barrier function as determined by Trans Epidermal Water Loss (TEWL) .
Action Environment
The action of Polyglyceryl-3 Caprate can be influenced by environmental factors such as pH and temperature. It is generally stable under a wide range of conditions, making it suitable for use in various cosmetic formulations .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Polyglyceryl-3 Caprate serves as an effective emulsifier, facilitating the blending of water and oil-based ingredients in skincare and hair care products like creams, lotions, and shampoos . As a surfactant, it enhances the cleansing ability of formulations, ensuring thorough yet gentle cleansing
Cellular Effects
Its mild nature makes it suitable for sensitive skin, providing a comfortable and non-irritating experience
Propiedades
InChI |
InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOWNCQODCNURD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH2+]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7664-93-9, 14808-79-8 | |
| Record name | Sulfuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



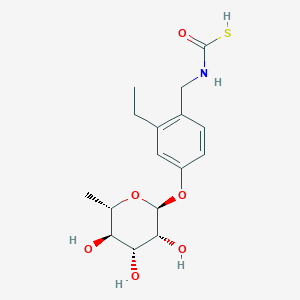

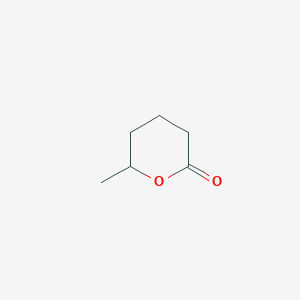

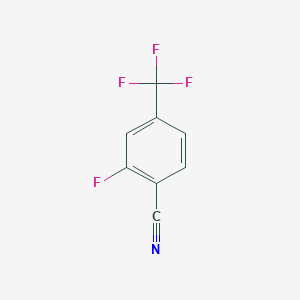
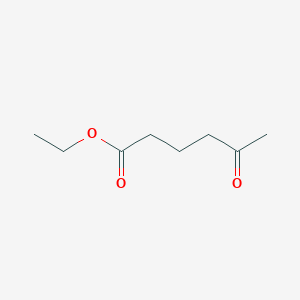
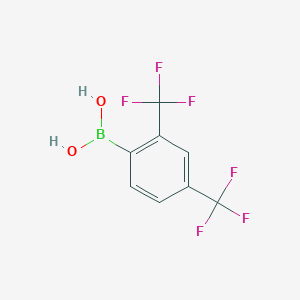

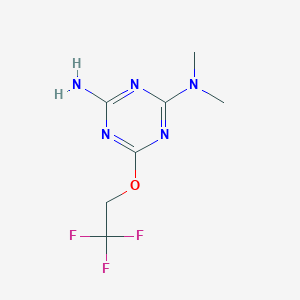
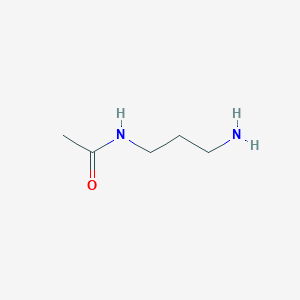
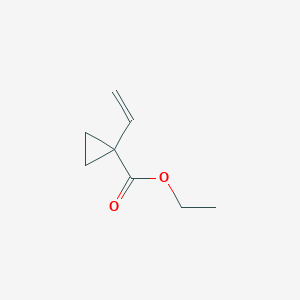
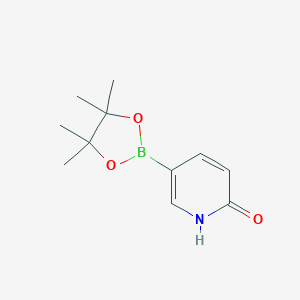
![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B130375.png)
